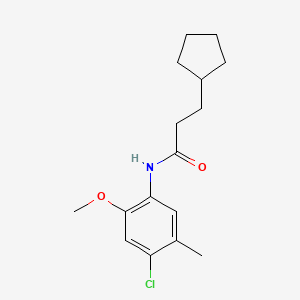

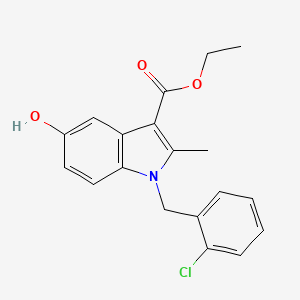

![molecular formula C18H15ClN4S B5723898 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)

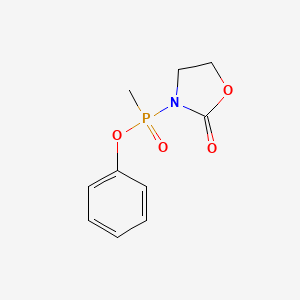

5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H15ClN4S and its molecular weight is 354.9 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine is 354.0705954 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The pyridopyrimidine scaffold, which combines pyridine and pyrimidine rings, has garnered significant interest due to its biological potential. This moiety is present in relevant drugs and has been actively studied for new therapeutic applications . Our focus will be on the specific compound mentioned.

Biological Activity

CDK4/6 Inhibition: The compound exhibits CDK4/6 inhibitory activity. CDK4/6 inhibitors disrupt signals that stimulate the proliferation of cancer cells. Notably, Palbociclib, a breast cancer drug developed by Pfizer, is a prominent example of a CDK4/6 inhibitor . The synthesis of Palbociclib involves the compound we’re discussing .

Akt Pathway Modulation: In preclinical studies, this compound demonstrated good drug metabolism and pharmacokinetics (DMPK) properties. It effectively knocked down Akt phosphorylation and downstream biomarkers in vivo, inhibiting tumor growth in a breast cancer xenograft model .

Synthetic Routes

The synthetic protocols for preparing pyridopyrimidine derivatives involve various pathways. Researchers have explored both pyrido [2,3-d]pyrimidines and other related structures. Dilmapimod, another interesting molecule, shows potential activity against rheumatoid arthritis .

Optical Properties

Organic molecules with pyrimidine scaffolds have been investigated for their optical properties. These compounds play a role in optical switching, logic, memory devices, and signal processing .

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of protein targets. For instance, similar compounds have been found to inhibit CDK2, a key component in intracellular signaling pathways regulating growth and survival .

Mode of Action

This could result in changes to cellular processes controlled by the target protein .

Biochemical Pathways

Without specific knowledge of the compound’s target, it’s challenging to predict the exact biochemical pathways it affects. If we consider cdk2 as a potential target, the compound could influence cell cycle progression and apoptosis .

Pharmacokinetics

The lipophilicity of similar compounds suggests that they can easily diffuse into cells . This property could impact the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a CDK2 inhibitor, it could potentially inhibit tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s lipophilicity could affect its distribution within different cellular environments .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWBSHCBWPOWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

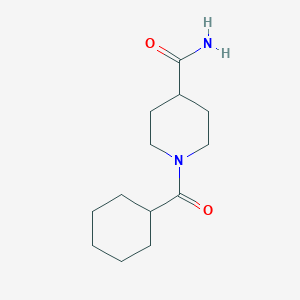

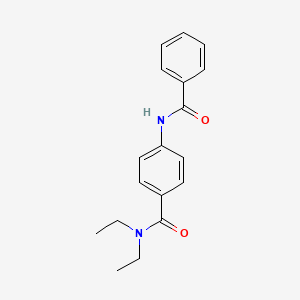

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

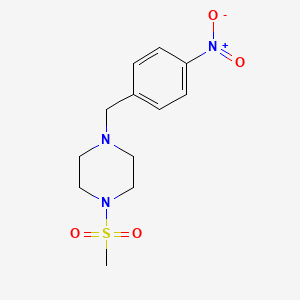

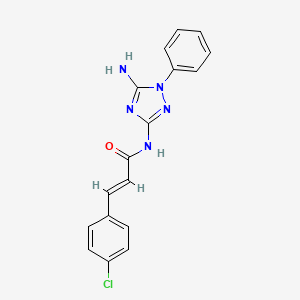

![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

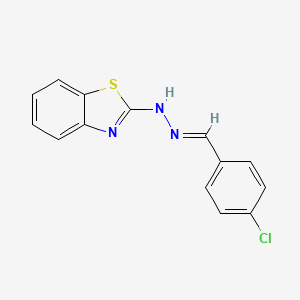

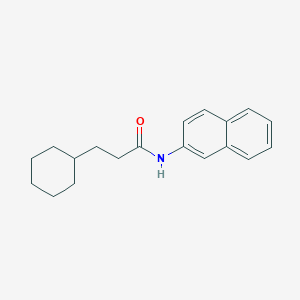

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)

![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)

![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)